alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is a compound that belongs to the class of carbohydrates. It is a derivative of sucrose, where the glucose and fructose units are linked together. This compound is often used in various scientific research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt typically involves the enzymatic or chemical modification of sucrose. One common method is the enzymatic synthesis using specific glycosyltransferases that facilitate the transfer of glucose and fructose units to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale enzymatic processes. These processes are optimized for high yield and purity, often involving the use of immobilized enzymes and continuous flow reactors to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study glycosylation processes.
Biology: Employed in cell culture media to investigate carbohydrate metabolism.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the food industry as a sweetener and stabilizer
Wirkmechanismus
The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, facilitating the transfer of glucose and fructose units. This process is crucial in various metabolic pathways, including glycolysis and gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.
Maltose: A disaccharide consisting of two glucose units, used in brewing and fermentation.
Lactose: A disaccharide made up of glucose and galactose, found in milk.
Uniqueness
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to other disaccharides. This property makes it particularly useful in industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
14840-61-0 |
---|---|
Molekularformel |
C12H22CaO11+2 |
Molekulargewicht |
382.37 g/mol |
IUPAC-Name |
calcium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.Ca/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/q;+2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;/m1./s1 |
InChI-Schlüssel |
KNSRURQUBZPFAR-JSPJSZCJSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.